3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10034618
InChI: InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

CAS No.:

VCID: VC10034618

Molecular Formula: C20H24N6O2S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine -

Description

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with a molecular formula of C20H24N6O2S and a molecular weight of 412.5 g/mol . This compound belongs to a class of pyridazine derivatives, which are known for their diverse biological activities, including potential therapeutic applications. The presence of both piperazine and pyrazole moieties suggests that it may interact with various biological targets, such as neurotransmitter receptors, influencing signaling pathways.

Synthesis and Preparation Methods

The synthesis of similar pyridazine derivatives typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

  • Introduction of the Pyrazole Moiety: The pyrazole ring can be attached via nucleophilic substitution or other coupling reactions.

  • Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where the pyridazine derivative reacts with a suitable piperazine derivative.

While specific synthesis details for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are not available, these general methods provide a framework for its preparation.

Mechanism of Action and Biological Activity

Product Name 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
IUPAC Name 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
Standard InChIKey CMTBBYCIECEQKL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
PubChem Compound 16839186
Last Modified Apr 15 2024

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